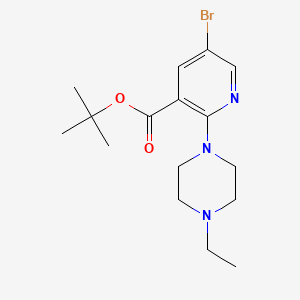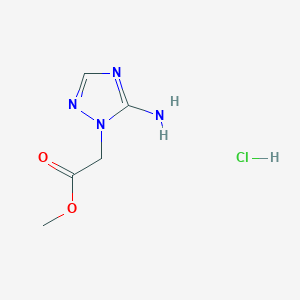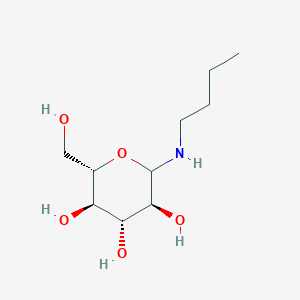![molecular formula C12H11Cl2N3O B1487018 2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306739-46-7](/img/structure/B1487018.png)
2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H11Cl2N3O and its molecular weight is 284.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomeric Forms and Hydrogen Bonding
- Research on pyrimidines like 2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one has shown they play a vital role in biology and medicine, particularly in DNA. A study emphasized the importance of molecular recognition processes involving hydrogen bonding in the functionality of pharmaceuticals containing pyrimidines. Different tautomeric forms of the compound, as well as their bond lengths, provide insights into their o-quinonoid and p-quinonoid bond fixation. Such understanding is crucial for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Crystal Structure Investigations
- The crystal structure of variants of this compound has been extensively studied. For instance, one study synthesized a novel compound using phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, analyzing it with various techniques including X-ray single crystal diffraction. Such research offers insights into the structural and electronic properties of these compounds, important for applications in molecular biology and materials science (Yılmaz et al., 2020).
Synthesis and Design of Co-crystals
- The design and synthesis of co-crystals involving this compound and various carboxylic acids have been investigated. This study highlights the potential of such compounds in forming robust supramolecular structures via hydrogen bonding, which is significant for the development of new materials and pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Hydrogen-Bonding Patterns
- Understanding the hydrogen-bonding patterns in compounds similar to this compound provides insights into their molecular interactions. A study on trimethoprim picolinate and 2-amino-4,6-dimethylpyrimidinium picolinate hemihydrate revealed intricate hydrogen bond interactions, informing potential applications in pharmaceuticals and material science (Hemamalini, Muthiah, & Lynch, 2006).
Synthesis of Analogs and Evaluation of Biological Activity
- The synthesis of analogs of pyrimidin-4(3H)-ones and their biological activities has been a subject of research. For instance, a study on the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones explored their potential as analgesic and anti-inflammatory agents. This line of research is crucial for drug development and understanding the bioactivity of pyrimidine derivatives (Alagarsamy, Vijayakumar, & Solomon, 2007).
Eigenschaften
IUPAC Name |
2-(3,5-dichloroanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-6-7(2)15-12(17-11(6)18)16-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGRTHQYHROTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC(=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)

